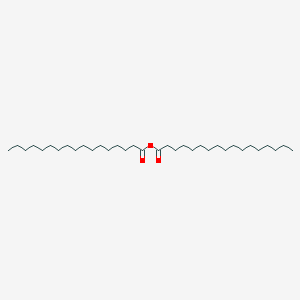

![molecular formula C10H16N2O B1622780 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol CAS No. 869942-13-2](/img/structure/B1622780.png)

2-[(Pyridin-4-ylmethyl)amino]butan-1-ol

Overview

Description

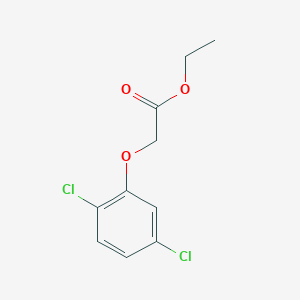

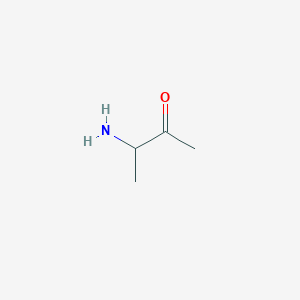

2-[(Pyridin-4-ylmethyl)amino]butan-1-ol is a chemical compound with the molecular formula C10H16N2O . It has a molecular weight of 180.24700 .

Molecular Structure Analysis

The molecular structure of 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol consists of a butan-1-ol backbone with a pyridin-4-ylmethylamino group attached to the second carbon .Scientific Research Applications

Coordination Chemistry and Complex Formation

2-[(Pyridin-4-ylmethyl)amino]butan-1-ol and its derivatives play a significant role in coordination chemistry, demonstrating the ability to form complexes with various metal ions. For instance, the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, including derivatives of 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol, showcases their capacity to engage in complex formation with Cu(II) ions. These complexes, characterized by single crystal X-ray diffraction, exhibit a distorted square-pyramidal copper(II) ion geometry. Theoretical studies indicate that certain structural modifications, such as extending the arm length, can influence the coordination behavior and the formation of mononuclear or dimeric complexes (Keypour et al., 2015).

Fluorescent Sensing

The compound and its analogs have been explored as fluorescent sensors for metal ions, such as Cu(II). A derivative designed based on internal charge transfer (ICT) mechanisms exhibits a significant fluorescent response upon binding to Cu(II) ions. This selectivity and ratiometric fluorescent change offer a promising approach for the development of Cu(II) ion sensors, highlighting the utility of 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol derivatives in detecting and quantifying specific metal ions in various environments (Xu et al., 2005).

Molecular Synthesis and Catalysis

The versatility of 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol derivatives extends to molecular synthesis, where they are used as precursors or ligands in the formation of complex molecules and catalysis. For example, the synthesis of Zn(II) Schiff base complexes using derivatives of 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol showcases the ligand's ability to form stable complexes with Zn(II) ions, which are characterized by spectroscopic methods and crystal structure analysis. These complexes are not only relevant in the study of coordination chemistry but also hold potential in catalytic applications, illustrating the compound's multifaceted utility in scientific research (Rezaeivala, 2017).

Antimicrobial and DNA Cleavage Activities

Further research into unsymmetrical N-capped tripodal amines, including 2-[(Pyridin-4-ylmethyl)amino]butan-1-ol derivatives, has revealed their potential in bioactive applications. Studies have demonstrated that these compounds, upon forming complexes with Ni(II) ions, exhibit antimicrobial effects against a range of bacteria and yeasts. Additionally, their ability to induce DNA cleavage presents a fascinating area for the development of therapeutic agents and studies on the interaction between metal complexes and biological molecules (Keypour et al., 2017).

properties

IUPAC Name |

2-(pyridin-4-ylmethylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-10(8-13)12-7-9-3-5-11-6-4-9/h3-6,10,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDDVQNBQVPGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405870 | |

| Record name | ST4145997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyridin-4-ylmethyl)amino]butan-1-ol | |

CAS RN |

869942-13-2 | |

| Record name | ST4145997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1622703.png)

![5-Methoxy-1,3,3-trimethylspiro[indoline-2,3'-[3H]naphtho[2,1-b]pyran]](/img/structure/B1622708.png)

![1-[(2,5-dimethylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1622709.png)

![1-(2-Cyclohex-3-en-1-ylethyl)-3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1622710.png)

![2-methoxy-N-[(4-methylphenyl)methyl]ethanamine](/img/structure/B1622715.png)